molecular formula C9H9BrO2 B2987260 (2-Bromo-5-methoxyphenyl)acetaldehyde CAS No. 1373403-25-8

(2-Bromo-5-methoxyphenyl)acetaldehyde

Cat. No.: B2987260
CAS No.: 1373403-25-8
M. Wt: 229.073
InChI Key: QJVZAJYRNBKRQP-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . It is characterized by the presence of a bromo group at the second position and a methoxy group at the fifth position on the phenyl ring, along with an acetaldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)acetaldehyde typically involves the bromination of 5-methoxybenzaldehyde followed by a formylation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The formylation step involves the use of a Vilsmeier-Haack reagent, which is prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: (2-Bromo-5-methoxyphenyl)acetic acid

    Reduction: (2-Bromo-5-methoxyphenyl)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2-Bromo-5-methoxyphenyl)acetaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. The bromo and methoxy groups can influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-methoxyphenyl)acetic acid
  • (2-Bromo-5-methoxyphenyl)ethanol
  • (2-Bromo-5-methoxyphenyl)methanol

Uniqueness

(2-Bromo-5-methoxyphenyl)acetaldehyde is unique due to the presence of both a bromo and a methoxy group on the phenyl ring, along with an aldehyde functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVZAJYRNBKRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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